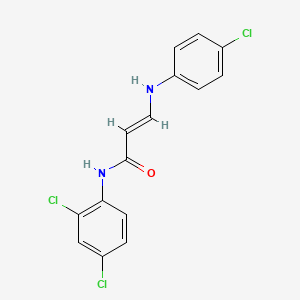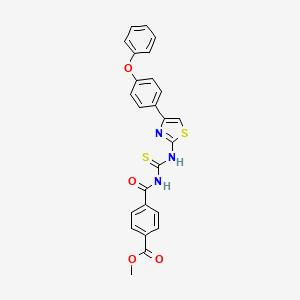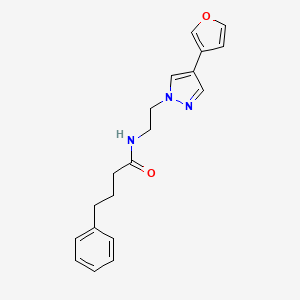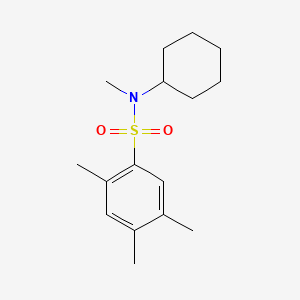
3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide is a chemical that is likely to be of interest due to the presence of multiple chlorine substituents and an acrylamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of similar compounds, such as N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM), involves the Ritter reaction, which is a method used to synthesize amides from nitriles and alcohols or amines. This reaction is characterized by the use of nuclear magnetic resonance (NMR) for characterization . Although the exact synthesis of 3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide is not described, it is plausible that a similar approach could be employed, with the appropriate chlorinated aniline and dichlorophenyl compounds as starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide can be analyzed using techniques such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) . These methods allow for the identification and quantification of non-covalent interactions (NCIs) within the molecule, which are crucial for understanding the stability and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of acrylamide derivatives can be influenced by the presence of substituents on the aromatic rings. For instance, the iodine group in NIAM suggests a potential for iodine transfer polymerization mechanisms during radical homopolymerization . Similarly, the chlorine substituents in 3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide may also influence its reactivity, potentially affecting polymerization processes or other chemical reactions.
Physical and Chemical Properties Analysis
The physical properties of acrylamide derivatives can be characterized by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, NIAM exhibits two endothermic peaks corresponding to the melting points of diastereoisomers . The presence of chlorine atoms in 3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide would likely affect its melting point, thermal stability, and glass transition temperature. Chemical properties, such as reactivity and nonlinear optical activity, can be inferred from spectroscopic data and molecular electrostatic potential diagrams .
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamide
Acrylamide, a widely used industrial compound, has found numerous applications across various fields due to its reactivity and polymer formation capabilities. Its role in the synthesis of polyacrylamide, which serves as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries, underscores its versatility. The comprehensive review by Friedman (2003) delves into the chemistry, biochemistry, metabolism, pharmacology, and toxicology of acrylamide, highlighting its widespread use and the necessity of understanding its impact on health and the environment Friedman, 2003.
Industrial Perspective and Analytical Approaches
From an industry perspective, acrylamide's presence in food has prompted significant research into its formation, analysis, and control within food matrices. The critical review by Taeymans et al. (2004) presents an industry viewpoint on acrylamide research, summarizing the advancements in understanding its formation and the development of analytical methods for its detection and quantification in food products. This work emphasizes the importance of identifying potential risks to human health from dietary acrylamide and the ongoing efforts to mitigate its presence Taeymans et al., 2004.
Acrylamide in Baking Products
The review article by Keramat et al. (2011) specifically addresses the formation of acrylamide in bakery products, a significant concern given the potential health risks associated with acrylamide consumption. This study provides insights into the factors influencing acrylamide formation in baked goods and discusses potential strategies for reducing its levels, thereby contributing to safer food production practices Keramat et al., 2011.
Neurotoxicity and Worker Exposure
The health implications of acrylamide exposure, particularly its neurotoxicity, are critically reviewed by Pennisi et al. (2013), who examine the effects on workers exposed to acrylamide. This research underscores the occupational hazards associated with acrylamide and the need for stringent safety measures to protect workers from its neurotoxic effects Pennisi et al., 2013.
Coordination Chemistry and Potential Biological Interactions
Girma et al. (2005) explore the coordination chemistry of acrylamide, providing valuable insights into its interactions with various transition metals. This review highlights the potential roles of such interactions in biological systems, offering a foundation for future research into the biological and environmental impacts of acrylamide Girma et al., 2005.
Propiedades
IUPAC Name |
(E)-3-(4-chloroanilino)-N-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O/c16-10-1-4-12(5-2-10)19-8-7-15(21)20-14-6-3-11(17)9-13(14)18/h1-9,19H,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBIWGBHWXVHHS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)


![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)




![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)
![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)
![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)
